molecular formula C42H85NO3 B1627731 N-Lignoceroyl-DL-dihydrosphingosine CAS No. 75196-33-7

N-Lignoceroyl-DL-dihydrosphingosine

Cat. No.: B1627731
CAS No.: 75196-33-7
M. Wt: 652.1 g/mol
InChI Key: BPLYVSYSBPLDOA-GYOJGHLZSA-N
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Description

Contextualization of Dihydroceramides as Central Sphingolipid Intermediates

Dihydroceramides are foundational intermediates in the de novo synthesis of sphingolipids, a major class of lipids that are not only structural components of cell membranes but also vital signaling molecules. physiology.org This synthesis pathway is an evolutionarily conserved process that primarily occurs in the endoplasmic reticulum. physiology.org For a long time, dihydroceramides were considered biologically inactive precursors to the more abundant and functionally well-understood ceramides (B1148491). physiology.orgnih.gov However, research over the past decade has illuminated their distinct biological roles in processes such as cellular stress responses, autophagy, cell growth regulation, and immune responses. nih.govphysiology.org

The conversion of dihydroceramides to ceramides involves the introduction of a double bond, a reaction catalyzed by the enzyme dihydroceramide (B1258172) desaturase (DEGS). nih.govresearchgate.net The balance between dihydroceramides and ceramides is critical, and an imbalance can have significant cellular consequences. nih.govresearchgate.net The accumulation of dihydroceramides, for instance, can inhibit cell proliferation and is linked to various pathological conditions, highlighting their importance as bioactive molecules in their own right. nih.gov

Molecular Identity and Specificity of N-Lignoceroyl-DL-dihydrosphingosine

This compound is a dihydroceramide characterized by the presence of a lignoceroyl group, which is a saturated 24-carbon fatty acid (tetracosanoic acid), attached to a DL-dihydrosphingosine (also known as sphinganine) backbone via an amide bond. The "DL" designation signifies that it is a racemic mixture of the D and L stereoisomers. This very long acyl chain imparts specific biophysical properties to the molecule, influencing its role within cellular membranes.

The synthesis of this compound is catalyzed by a family of enzymes known as ceramide synthases (CerS). nih.govreactome.org There are six mammalian CerS enzymes, each exhibiting specificity for acyl-CoAs of different chain lengths. nih.gov Specifically, the synthesis of very-long-chain ceramides, including those containing lignoceric acid, is facilitated by ceramide synthases such as CerS2 and CerS3. nih.gov

Interactive Table: Chemical Properties of this compound

PropertyValue
Molecular Formula C42H85NO3
Molecular Weight 652.13 g/mol sigmaaldrich.com
CAS Number 75196-33-7 sigmaaldrich.com
Synonyms N-Tetracosanoyl-DL-dihydrosphingosine
Lipid Class Sphingolipid sigmaaldrich.com
Sub-Class Dihydroceramide

Overview of its Position in Mammalian Sphingolipid Metabolic Networks

In mammalian sphingolipid metabolism, this compound occupies a central position within the de novo synthesis pathway. The process begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine (B43673) (dihydrosphingosine). frontiersin.org Subsequently, a ceramide synthase acylates sphinganine with lignoceroyl-CoA to produce this compound. nih.govfrontiersin.org

This dihydroceramide can then be acted upon by dihydroceramide desaturase 1 (DEGS1), which introduces a double bond into the sphingoid backbone to form N-lignoceroyl-sphingosine (C24 ceramide). nih.govresearchgate.net This final step is crucial as it converts the dihydroceramide into a ceramide, a key signaling molecule involved in apoptosis, cell senescence, and differentiation. nih.gov The levels of dihydroceramides and ceramides are tightly regulated, and shifts in their ratio can significantly impact cellular function. For example, inhibition of DEGS1 leads to the accumulation of dihydroceramides, which has been shown to have various physiological effects. nih.govresearchgate.net

Interactive Table: Classification of this compound

Classification LevelName
Major Lipid Class Sphingolipids
Core Structure Dihydroceramide
Acyl Chain Lignoceric Acid (C24:0)
Sphingoid Base DL-dihydrosphingosine (sphinganine)

Properties

IUPAC Name

N-[(2R,3R)-1,3-dihydroxyoctadecan-2-yl]tetracosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h40-41,44-45H,3-39H2,1-2H3,(H,43,46)/t40-,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLYVSYSBPLDOA-GYOJGHLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)[C@@H](CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H85NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585209
Record name N-[(2R,3R)-1,3-Dihydroxyoctadecan-2-yl]tetracosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75196-33-7
Record name N-[(2R,3R)-1,3-Dihydroxyoctadecan-2-yl]tetracosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of N Lignoceroyl Dl Dihydrosphingosine

De Novo Sphingolipid Synthesis Initiation Leading to Dihydrosphingosine (Sphinganine) Formation

The de novo synthesis of sphingolipids begins with the condensation of the amino acid L-serine and the fatty acyl-CoA, palmitoyl-CoA. nih.govfrontiersin.orgresearchgate.net This initial and rate-limiting step is catalyzed by the enzyme serine palmitoyltransferase (SPT). researchgate.netnih.gov The product of this reaction is 3-ketodihydrosphingosine (also known as 3-ketosphinganine). nih.govnih.gov This intermediate is then rapidly reduced by the enzyme 3-ketodihydrosphingosine reductase (KDSR) to form dihydrosphingosine, also known as sphinganine (B43673). frontiersin.orgnih.gov Dihydrosphingosine serves as the foundational sphingoid base for the subsequent synthesis of various dihydroceramides. nih.gov

N-Acylation of Dihydrosphingosine: Formation of N-Lignoceroyl-DL-dihydrosphingosine

The next critical step in the pathway is the N-acylation of dihydrosphingosine. This reaction involves the attachment of a fatty acyl-CoA to the amino group of dihydrosphingosine, forming a dihydroceramide (B1258172). In the case of this compound, the fatty acyl-CoA involved is lignoceroyl-CoA, which has a 24-carbon backbone. vulcanchem.com This acylation is catalyzed by a family of enzymes known as ceramide synthases (CerS). nih.govfrontiersin.org

The mammalian genome encodes six distinct ceramide synthase isoforms (CerS1-6), each exhibiting a preference for fatty acyl-CoAs of specific chain lengths. researchgate.netnih.gov This specificity is a key determinant of the diversity and function of the resulting ceramides (B1148491) and dihydroceramides. nih.gov For the integration of the very-long-chain lignoceroyl group (C24:0), CerS2 is the primary enzyme responsible. nih.gov CerS2 displays a strong substrate preference for very-long-chain fatty acyl-CoAs, including C22:0, C24:0, and C24:1. nih.govnih.gov While CerS4 also shows some activity towards C20-C22 acyl-CoAs, CerS2 is considered the main synthase for C22-C24 ceramides. nih.govresearchgate.net The expression of these CerS isoforms varies across different tissues, contributing to the tissue-specific profiles of sphingolipids. researchgate.net

Table 1: Substrate Specificity of Mammalian Ceramide Synthase Isoforms

Ceramide Synthase Isoform Primary Acyl-CoA Substrate(s) Key Tissue Expression
CerS1 C18:0 Muscle, Neurons
CerS2 C20:0-C26:0 Broadly expressed
CerS3 Ultra-long chain (>C26) Epidermis, Testis
CerS4 C18:0-C22:0 Broadly expressed
CerS5 C16:0 Various tissues
CerS6 C14:0-C16:0 Various tissues

Data sourced from multiple studies. nih.govnih.govresearchgate.net

The enzymatic activity of ceramide synthases is influenced by the availability of both the sphingoid base and the fatty acyl-CoA. Studies have shown that the Km values for sphingosine (B13886) and dihydrosphingosine can range from approximately 2 µM to 170 µM, with some early in vitro studies indicating no clear preference between the two sphingoid bases. nih.gov The specificity for the acyl-CoA chain length is a more defining characteristic of each CerS isoform. For instance, the region within the Tram-Lag-CLN8 (TLC) domain of the CerS protein, specifically a stretch of about 150 amino acids, has been identified as crucial for determining this acyl-CoA selectivity. elsevierpure.com The kinetics of the reverse reaction, the synthesis of ceramide from sphingosine and a fatty acid, have also been studied, indicating that this process can occur independently of CoA. researchgate.net

Conversion to N-Lignoceroyl-Sphingosine (Ceramide): The Dihydroceramide Desaturase Pathway

This compound is not the final product in this synthetic route. It serves as a substrate for the next enzymatic step, which introduces a critical double bond into the sphingoid backbone, converting the dihydroceramide into a ceramide. nih.gov

This conversion is catalyzed by the enzyme dihydroceramide desaturase 1 (DEGS1). nih.govnih.gov DEGS1 introduces a trans double bond between carbons 4 and 5 of the dihydrosphingosine backbone. nih.govnih.govnih.gov This desaturation step is a crucial final modification in the de novo synthesis of most common mammalian ceramides. frontiersin.org The reaction requires molecular oxygen (O₂) and a reduced pyridine (B92270) nucleotide (NAD(P)H) as a cofactor. researchgate.netwikipedia.org The introduction of this double bond enhances the conformational plasticity of the molecule. nih.gov Mechanistic studies have suggested that the desaturation process occurs in two distinct steps, with the initial oxidation occurring at the C-4 position of the sphingoid backbone. nih.gov

The activity of dihydroceramide desaturase is subject to regulation by various factors, highlighting its importance in maintaining cellular homeostasis of sphingolipids. For instance, oxidative stress, induced by agents like hydrogen peroxide, has been shown to inhibit DEGS1 activity, leading to an accumulation of dihydroceramides without altering the enzyme's protein levels. nih.gov This suggests a post-translational mechanism of regulation. nih.gov Furthermore, the balance between saturated and monounsaturated fatty acids can influence DEGS1 expression. Palmitate, a saturated fatty acid, can upregulate DEGS1, while the monounsaturated fatty acid oleate (B1233923) can prevent this upregulation, thereby modulating ceramide synthesis. nih.gov Certain compounds, including the retinol (B82714) derivative fenretinide (B1684555) (4-HPR), can also directly inhibit dihydroceramide desaturase activity. nih.gov The regulation of DEGS1 is critical, as the balance between dihydroceramides and ceramides plays a significant role in various cellular processes, including apoptosis and cell survival. nih.govnih.gov

Intermediary Role in Complex Sphingolipid Synthesis Pathways

This compound is a key intermediate in the de novo biosynthesis of ceramides and other complex sphingolipids. nih.govnih.gov The synthesis begins with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. nih.govnih.gov This is then reduced to dihydrosphingosine (also known as sphinganine). nih.gov

The subsequent and critical step involves the acylation of dihydrosphingosine by a family of enzymes called ceramide synthases (CerS). nih.govwikipedia.org There are six known mammalian CerS, each exhibiting specificity for fatty acyl-CoAs of particular chain lengths. nih.govwikipedia.org this compound is formed when a lignoceroyl-CoA (a 24-carbon fatty acyl-CoA) is attached to dihydrosphingosine. nih.gov Specifically, Ceramide Synthase 2 (CerS2) and Ceramide Synthase 3 (CerS3) are known to utilize very-long-chain acyl-CoAs, including lignoceroyl-CoA. nih.gov

Once formed, N-lignoceroyl-dihydrosphingosine serves as a direct precursor to N-lignoceroyl-ceramide. This conversion is catalyzed by the enzyme dihydroceramide desaturase (DEGS1), which introduces a crucial C4-C5 trans double bond into the sphingoid backbone. wikipedia.orgnih.gov This desaturation step is the final stage in the de novo synthesis of ceramide. nih.gov The resulting ceramide can then be further metabolized to form more complex sphingolipids like sphingomyelin (B164518) and glucosylceramide, which are essential components of cellular membranes and are involved in various signaling pathways. nih.govnih.gov

The pathway can be summarized as follows: Serine + Palmitoyl-CoA → 3-Ketodihydrosphingosine → Dihydrosphingosine + Lignoceroyl-CoA → This compound → N-Lignoceroyl-ceramide → Complex Sphingolipids

Mechanisms of Metabolic Regulation Governing this compound Levels

The cellular concentration of this compound is tightly regulated through the modulation of the enzymes involved in its synthesis and degradation.

Enzymatic Regulation:

Ceramide Synthases (CerS): The activity and substrate specificity of CerS are primary determinants of the levels of different dihydroceramide species, including N-lignoceroyl-dihydrosphingosine. nih.gov The expression of different CerS isoforms varies between tissues, leading to tissue-specific profiles of ceramide and dihydroceramide acyl chains. nih.gov For instance, CerS2 and CerS3, which are responsible for synthesizing very-long-chain dihydroceramides, are regulated by factors like Acyl-Coenzyme A Binding Protein (ACBP), which can significantly increase their activity. nih.gov

Dihydroceramide Desaturase (DEGS1): The activity of DEGS1, which converts N-lignoceroyl-dihydrosphingosine to N-lignoceroyl-ceramide, is another critical control point. nih.gov DEGS1 requires molecular oxygen and a cofactor like NADH or NADPH to function. nih.gov Its activity can be influenced by the cellular redox state. researchgate.net Inhibition of DEGS1 leads to an accumulation of dihydroceramides, including N-lignoceroyl-dihydrosphingosine. nih.gov Certain retinoids and phenolic compounds have been shown to modulate DEGS1 activity, in some cases leading to its polyubiquitination and subsequent degradation. nih.gov

Substrate Availability:

The availability of the precursors, dihydrosphingosine and lignoceroyl-CoA, directly impacts the synthesis rate of this compound. The de novo synthesis pathway is initiated by serine palmitoyltransferase (SPT), which is the rate-limiting enzyme of the entire sphingolipid biosynthetic pathway. nih.gov Therefore, regulation of SPT activity has a cascading effect on the levels of all downstream intermediates.

Salvage Pathway:

In addition to de novo synthesis, cells can recycle sphingolipids through the salvage pathway. frontiersin.org This pathway involves the breakdown of complex sphingolipids back to sphingosine, which can then be re-acylated by ceramide synthases to form ceramide. frontiersin.org While this pathway primarily generates ceramide from sphingosine, the enzymes involved can also utilize dihydrosphingosine, thus contributing to the pool of dihydroceramides.

The intricate interplay between these synthetic and catabolic pathways, along with the regulation of key enzymes, ensures that the cellular levels of this compound are maintained within a narrow range to support the synthesis of complex sphingolipids and maintain cellular health.

Table of Key Regulatory Enzymes:

EnzymeFunctionRegulatory Factors
Ceramide Synthase 2/3 (CerS2/3)Catalyzes the acylation of dihydrosphingosine with lignoceroyl-CoA to form N-lignoceroyl-dihydrosphingosine. nih.govAcyl-Coenzyme A Binding Protein (ACBP) enhances activity. nih.gov
Dihydroceramide Desaturase (DEGS1)Converts N-lignoceroyl-dihydrosphingosine to N-lignoceroyl-ceramide. wikipedia.orgRequires O₂ and NAD(P)H. nih.govresearchgate.net Inhibited by certain retinoids and dithiothreitol. nih.govresearchgate.net
Serine Palmitoyltransferase (SPT)Rate-limiting enzyme in the de novo sphingolipid synthesis pathway. nih.govIts activity controls the overall flux through the pathway.

Enzymology and Genetics of N Lignoceroyl Dl Dihydrosphingosine Metabolism

Characterization of Ceramide Synthases Interacting with Lignoceroyl-CoA

The synthesis of N-Lignoceroyl-DL-dihydrosphingosine is initiated by the acylation of a sphingoid base, a reaction catalyzed by a family of enzymes known as ceramide synthases (CerS). Among the six identified mammalian CerS isoforms, Ceramide Synthase 2 (CerS2) exhibits a distinct substrate specificity for very-long-chain fatty acyl-CoAs, including lignoceroyl-CoA (C24:0). uniprot.orguniprot.org This specificity is fundamental to the production of very-long-chain ceramides (B1148491) and their derivatives, which play critical roles in various cellular processes.

Structural and Functional Aspects of CerS Subtype Specificity

The substrate specificity of CerS isoforms is a key determinant of the acyl-chain composition of cellular ceramides. CerS2 is the primary enzyme responsible for the synthesis of ceramides with acyl chains ranging from C22 to C27. uniprot.orguniprot.org This selectivity is attributed to the structure of the enzyme's acyl-CoA binding pocket. Recent cryo-electron microscopy studies of human CerS6, which is specific for C16-CoA, have provided a structural framework for understanding CerS function. These studies revealed a ping-pong reaction mechanism involving a covalent acyl-enzyme intermediate and a hydrophobic tunnel for acyl-CoA binding. nih.govresearchgate.netbiorxiv.orgbiorxiv.org The length and characteristics of this tunnel are thought to be the primary determinants of acyl-chain length specificity across the CerS family. It is proposed that CerS2 possesses a longer and more accommodating tunnel to bind very-long-chain acyl-CoAs like lignoceroyl-CoA.

The catalytic activity of CerS2 is also subject to regulation by other cellular factors. Acyl-CoA-binding protein (ACBP) has been shown to interact with and stimulate the activity of CerS2, likely by facilitating the delivery of very-long-chain acyl-CoAs to the enzyme. Furthermore, the activity of CerS2 can be modulated by phosphorylation, with studies indicating that phosphorylation of the C-terminal region can enhance its catalytic efficiency, primarily by increasing its Vmax value. nih.gov

Genetic Regulation of Ceramide Synthase Expression

The expression of the CERS2 gene, which encodes the CerS2 protein, is subject to complex genetic and epigenetic regulation. The human CERS2 gene is located on chromosome 1. wikipedia.orggenecards.org Its expression levels vary across different tissues, with high expression observed in the liver, kidney, and brain, consistent with the abundance of very-long-chain sphingolipids in these organs. wikipedia.org

The regulation of CERS2 expression is crucial for maintaining cellular sphingolipid homeostasis. Studies have shown that the downregulation of CerS2 can lead to compensatory changes in the expression of other CerS isoforms. nih.gov The expression of CERS2 is also influenced by various microRNAs (miRNAs), which are small non-coding RNAs that can post-transcriptionally regulate gene expression. For instance, specific miRNAs have been shown to target the CERS2 mRNA, leading to its degradation or translational repression, thereby affecting the levels of very-long-chain ceramides. nih.govnih.gov Dysregulation of CERS2 expression has been linked to several diseases, including certain types of cancer and metabolic disorders. nih.govnih.gov

Dihydroceramide (B1258172) Desaturase (DES1/DEGS1) and its Catalytic Action on this compound

Following its synthesis by CerS2, this compound can be further metabolized by dihydroceramide desaturase 1 (DEGS1), also known as DES1. This enzyme catalyzes the introduction of a trans-double bond at the C4-C5 position of the dihydrosphingosine backbone, converting the dihydroceramide into a ceramide. medchemexpress.comreactome.orgnih.gov This desaturation step is the final and rate-limiting step in the de novo synthesis of ceramides.

Molecular Mechanism of Desaturation

DEGS1 is an integral membrane protein located in the endoplasmic reticulum (ER) and mitochondria-associated membranes (MAMs). medchemexpress.comjci.org The desaturation reaction catalyzed by DEGS1 is an oxidative process that requires molecular oxygen and a source of reducing equivalents, typically provided by NADH or NADPH. reactome.orgwikipedia.org The enzyme is believed to function as part of a larger electron transport chain, potentially involving cytochrome b5. reactome.org The precise mechanism involves the abstraction of two hydrogen atoms from the C4 and C5 positions of the sphingoid base, resulting in the formation of a double bond.

The activity of DEGS1 is influenced by the acyl chain length of the dihydroceramide substrate. wikipedia.org While the enzyme can act on a range of dihydroceramides, its efficiency may vary depending on the length of the N-acyl chain. The conversion of this compound to the corresponding lignoceroyl ceramide is a critical step for the subsequent synthesis of complex very-long-chain sphingolipids like sphingomyelin (B164518) and glycosphingolipids.

Factors Influencing Desaturase Activity and Substrate Availability

The activity of DEGS1 and the availability of its substrate, this compound, are influenced by several factors. The expression of the DEGS1 gene itself is subject to regulation, and mutations in this gene have been linked to severe neurological disorders, such as hypomyelinating leukodystrophy, highlighting its critical role in the nervous system. nih.govelsevierpure.comjci.org

The cellular redox state can also impact DEGS1 activity, given its requirement for reducing equivalents. researchgate.net Oxidative stress has been shown to affect the function of this enzyme. The availability of the substrate, this compound, is directly dependent on the activity of CerS2 and the cellular pool of lignoceroyl-CoA. Therefore, any factors that modulate CerS2 activity or the synthesis of very-long-chain fatty acids will indirectly affect the flux through the DEGS1-catalyzed reaction. The accumulation of dihydroceramides, including this compound, due to decreased DEGS1 activity can have significant biological consequences, including the induction of autophagy and alterations in mitochondrial function. nih.govnih.gov

Molecular Modulators and Inhibitors of this compound Metabolic Enzymes

The enzymes involved in the metabolism of this compound, namely CerS2 and DEGS1, are targets for various molecular modulators and inhibitors. These compounds can be valuable tools for studying the biological functions of very-long-chain sphingolipids and may have therapeutic potential.

A well-known inhibitor of ceramide synthases is the mycotoxin Fumonisin B1 . It acts as a competitive inhibitor by mimicking the structure of the sphingoid base substrate. nih.gov The recent structural studies of CerS6 in complex with a derivative of fumonisin B1 have provided detailed insights into its inhibitory mechanism. nih.govresearchgate.net

Several inhibitors of DEGS1 have also been identified. GT11 (N-[(1R,2S)-2-hydroxy-1-hydroxymethyl-2-(2-tridecyl-1-cyclopropenyl)ethyl]octanamide) is a potent and specific inhibitor of DEGS1. wikipedia.org Another compound, Fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide), a synthetic retinoid, has also been shown to inhibit DEGS1 activity. nih.govresearchgate.net More recently, a novel and highly potent inhibitor, PR280 , has been developed with an IC50 in the nanomolar range. medchemexpress.comnih.gov Additionally, the sphingosine (B13886) kinase inhibitor SKI-II has been reported to also inhibit DEGS1. researchgate.netechelon-inc.com These inhibitors have been instrumental in elucidating the pathological consequences of dihydroceramide accumulation.

EnzymeModulator/InhibitorMechanism of Action/Effect
Ceramide Synthase 2 (CerS2) Fumonisin B1Competitive inhibitor, mimics sphingoid base substrate. nih.gov
Acyl-CoA-binding protein (ACBP)Interacts with and stimulates CerS2 activity.
PhosphorylationPhosphorylation of the C-terminal region enhances catalytic activity. nih.gov
Dihydroceramide Desaturase 1 (DEGS1) GT11Potent and specific inhibitor. wikipedia.org
FenretinideInhibits DEGS1 activity. nih.govresearchgate.net
PR280Potent inhibitor with a low IC50 value. medchemexpress.comnih.gov
SKI-IIInhibits DEGS1, in addition to sphingosine kinases. researchgate.netechelon-inc.com

Genetic Perturbations and Their Impact on this compound Homeostasis

Genetic defects in the enzymes responsible for the synthesis and degradation of ceramides containing very long-chain fatty acids (VLCFAs), such as this compound, can lead to significant disruptions in cellular lipid homeostasis and are associated with severe human diseases. These genetic perturbations underscore the critical role of precise metabolic regulation of specific ceramide species.

The synthesis of this compound is catalyzed by ceramide synthases (CerS), a family of enzymes with distinct substrate specificities for fatty acyl-CoAs of varying chain lengths. nih.gov Specifically, Ceramide Synthase 2 (CerS2) exhibits a high degree of specificity for very long-chain acyl-CoAs, including lignoceroyl-CoA (C24:0-CoA). elsevierpure.com This makes CerS2 a key enzyme in the production of N-lignoceroyl-dihydrosphingosine. The expression of CerS2 is particularly high in tissues such as the liver and kidney, correlating with the abundance of sphingolipids containing VLCFAs in these organs. elsevierpure.com

On the catabolic side, the primary enzyme responsible for the breakdown of ceramides, including this compound, is acid ceramidase (ACDase) , encoded by the ASAH1 gene. nih.govrarediseases.org This lysosomal hydrolase cleaves the N-acyl linkage, releasing the fatty acid and sphingosine. mdpi.com The activity of acid ceramidase is crucial for maintaining appropriate intracellular levels of ceramides. Studies on the substrate specificity of acid ceramidase have shown that it can hydrolyze ceramides with various fatty acid chain lengths. nih.govcore.ac.uk

Genetic perturbations affecting these key enzymes can have profound consequences on the homeostasis of this compound, as detailed in the following examples:

Farber Disease: This rare, autosomal recessive lysosomal storage disorder is caused by mutations in the ASAH1 gene, leading to a deficiency in acid ceramidase activity. nih.govrarediseases.orgebsco.com The impaired breakdown of ceramides results in their widespread accumulation in various tissues, including the joints, subcutaneous tissues, and central nervous system. nih.govmdpi.com While a broad spectrum of ceramide species accumulates, the build-up includes those with very long-chain fatty acids due to the enzyme's role in their degradation. This accumulation is a central pathological feature of Farber disease. nih.gov

X-linked Adrenoleukodystrophy (X-ALD): X-ALD is a severe neurodegenerative disorder caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter protein (ALDP) responsible for importing very long-chain fatty acyl-CoAs (VLCFA-CoAs) into the peroxisome for degradation. nih.govnih.gov A hallmark of X-ALD is the accumulation of saturated VLCFAs, including lignoceric acid (C24:0), in plasma and tissues. nih.govadrenoleukodystrophynews.com This accumulation of VLCFA precursors can lead to an increased synthesis of complex lipids containing these fatty acids, including N-lignoceroyl-ceramides. nih.govadrenoleukodystrophynews.com Studies have shown that in fibroblasts from X-ALD patients, there is an elevation of glycosphingolipids containing C25 and C26 VLCFAs, suggesting a dysregulation of ceramide metabolism. nih.gov The altered lipidome in X-ALD, particularly the changes in ceramides and other sphingolipids, is thought to be a significant contributor to the disease's pathology. adrenoleukodystrophynews.com

The following table summarizes the key genetic disorders, the affected genes and enzymes, and their impact on this compound homeostasis.

DiseaseAffected GeneAffected Enzyme/ProteinImpact on this compound Homeostasis
Farber Disease ASAH1Acid Ceramidase (ACDase)Accumulation : Deficiency in ACDase prevents the breakdown of ceramides, leading to the accumulation of this compound and other ceramide species in lysosomes. nih.govebsco.com
X-linked Adrenoleukodystrophy (X-ALD) ABCD1Adrenoleukodystrophy Protein (ALDP)Increased Synthesis : Defective transport of lignoceroyl-CoA into peroxisomes leads to its cytoplasmic accumulation, making it available for increased synthesis of this compound by CerS2. nih.govnih.govadrenoleukodystrophynews.com

These genetic disorders highlight the critical importance of maintaining the homeostasis of specific ceramide species like this compound. The accumulation of this very long-chain ceramide, due to either increased synthesis or decreased degradation, is a key pathological event in these debilitating diseases. Further research into the precise roles of different ceramide synthases and ceramidases in the metabolism of VLCFA-containing ceramides is crucial for understanding the molecular basis of these disorders and for developing potential therapeutic strategies.

Cellular and Subcellular Localization of N Lignoceroyl Dl Dihydrosphingosine Dynamics

Endoplasmic Reticulum as the Primary Site of N-Lignoceroyl-DL-dihydrosphingosine Synthesis

The biosynthesis of this compound, like other dihydroceramides, primarily occurs in the endoplasmic reticulum (ER). lipotype.com This intricate network of membranes serves as the cell's main lipid factory. The final step in its de novo synthesis involves the acylation of a dihydrosphingosine backbone with lignoceroyl-CoA, a very-long-chain fatty acid. This reaction is catalyzed by ceramide synthases (CerS), with CerS2 and CerS4 showing a preference for very-long-chain acyl-CoAs like lignoceroyl-CoA. vulcanchem.com

The synthesis of dihydroceramides, including this compound, takes place on the cytosolic side of the ER membrane. nih.govscilit.com This localization is crucial as it positions the newly synthesized lipid for subsequent transport to other organelles. The enzyme responsible for the conversion of dihydroceramide (B1258172) to ceramide, dihydroceramide desaturase, is also localized to the ER. nih.gov Studies in rat liver homogenates have confirmed the enrichment of this desaturase activity in the ER. nih.gov The retention of dihydroceramides in the ER can have significant cellular consequences, as an accumulation of these lipids within the ER has been shown to cause ER expansion and swelling. biorxiv.org

Intracellular Trafficking and Distribution of Dihydroceramide Species

Once synthesized in the ER, dihydroceramides, including this compound, must be transported to other cellular compartments to perform their functions or be further metabolized. This intracellular trafficking is a complex process that can occur through both vesicular and non-vesicular pathways. nih.govmdpi.com

Studies using fluorescently labeled dihydroceramide analogs have revealed that their transport and metabolism are highly specific. nih.govrug.nl The stereochemistry of the sphingoid base plays a critical role in determining the intracellular destination of these lipids. The natural D-erythro isomer of a fluorescently labeled dihydroceramide was observed to localize to the Golgi apparatus, while other stereoisomers tended to accumulate in the endoplasmic reticulum. nih.govrug.nl This stereoselectivity suggests that the trafficking of dihydroceramides is not a random process but is likely mediated by specific proteins. nih.govrug.nl

Association with Specific Subcellular Compartments and Organelles

Following their synthesis in the ER, dihydroceramides are transported to various subcellular compartments. The Golgi apparatus is a key destination, where dihydroceramides can be converted into more complex sphingolipids such as dihydrosphingomyelin and dihydroglucosylceramide. nih.govresearchgate.net The localization of fluorescent dihydroceramide analogs to the Golgi apparatus has been well-documented. nih.govrug.nlrug.nl

Besides the Golgi, dihydroceramides have also been found to associate with mitochondria. Evidence suggests that ceramide synthesized in the ER can be transferred to mitochondria, where it can play a role in apoptosis by permeabilizing the mitochondrial outer membrane. nih.gov While mitochondria have a limited capacity to synthesize ceramides (B1148491) themselves, the exchange of these lipids from the ER is a crucial mechanism for increasing mitochondrial ceramide levels. nih.gov

The distribution of dihydroceramides is not uniform across all cellular membranes. The specific acyl chain length and other structural features of the dihydroceramide molecule can influence its partitioning into different membrane domains. youtube.com

Inter-Organelle Lipid Transport Mechanisms Relevant to this compound

The movement of dihydroceramides between organelles is facilitated by several mechanisms. One of the primary non-vesicular transport mechanisms involves lipid transfer proteins (LTPs). nih.gov The ceramide transfer protein (CERT) is a well-characterized LTP that mediates the transport of ceramide from the ER to the Golgi apparatus. nih.govjst.go.jp While CERT is more efficient at transporting ceramide, it can also transport dihydroceramide. nih.govbiorxiv.org

This transport often occurs at membrane contact sites (MCSs), which are regions where the membranes of two organelles come into close proximity. nih.gov These sites provide a platform for the efficient transfer of lipids between organelles, such as from the ER to the Golgi. jst.go.jp Vesicular transport, where lipids are enclosed within small membrane-bound sacs that bud off from one organelle and fuse with another, also plays a role in the intracellular movement of lipids. nih.gov

This compound Distribution in Eukaryotic Cell Membranes

The final destination for many dihydroceramides, including this compound, is the various membranes of the eukaryotic cell. The long lignoceroyl chain of this particular dihydroceramide influences its behavior within the membrane. In models of the skin's stratum corneum, this compound has been shown to form highly organized lamellar structures that contribute to the skin's barrier function by reducing water loss. vulcanchem.com

The presence of the long, saturated lignoceroyl chain promotes tight packing of the lipid molecules, leading to the formation of ordered membrane domains, often referred to as lipid rafts. vulcanchem.com These microdomains are enriched in certain lipids and proteins and play important roles in cell signaling and membrane trafficking. The specific distribution of this compound within the plasma membrane and other cellular membranes is critical for its biological functions. mdpi.com

Interactive Data Table: Subcellular Localization and Transport of Dihydroceramides

ProcessLocation/MechanismKey Proteins/FactorsReferences
Synthesis Endoplasmic Reticulum (cytosolic face)Ceramide Synthases (CerS2, CerS4) lipotype.comvulcanchem.comnih.govscilit.com
Intracellular Trafficking Vesicular and Non-Vesicular TransportStereochemistry of sphingoid base nih.govmdpi.comnih.govrug.nl
Subcellular Association Golgi Apparatus, Mitochondria nih.govrug.nlresearchgate.netrug.nlnih.gov
Inter-Organelle Transport Membrane Contact Sites, Lipid Transfer ProteinsCeramide Transfer Protein (CERT) nih.govnih.govjst.go.jpbiorxiv.org
Membrane Distribution Plasma Membrane, Stratum CorneumLipid Rafts, Lamellar Structures vulcanchem.commdpi.com

Functional Roles and Molecular Mechanisms of Action of N Lignoceroyl Dl Dihydrosphingosine

Contribution to Biological Membrane Structure and Organization

The structure of N-Lignoceroyl-DL-dihydrosphingosine, characterized by a long lignoceroyl (C24:0) fatty acid chain and a dihydrosphingosine backbone, is integral to its function within biological membranes. This unique structure influences the physical properties of the lipid bilayer, contributing to its organization and stability.

This compound significantly impacts the formation of lamellar phases and the packing of lipids in model membranes. Its long saturated lignoceroyl chain promotes tight packing and an ordered arrangement of lipids within the bilayer. This tight packing contributes to the formation of a more rigid and less fluid membrane environment. The presence of the dihydro- structure, lacking the 4,5-trans double bond found in ceramides (B1148491), further alters its interaction with other membrane components, favoring the formation of distinct lipid domains. scbt.com Research suggests that the lignoceroyl chain can adopt an orthorhombic packing, a highly ordered and dense arrangement, which further enhances membrane stability. vulcanchem.com

The hydrophobic properties of this compound also play a role in the formation of lipid rafts, which are specialized membrane microdomains enriched in sphingolipids and cholesterol. scbt.com These rafts serve as platforms for protein clustering and are crucial for various cellular processes, including signal transduction and membrane trafficking. scbt.com

The stratum corneum, the outermost layer of the epidermis, relies on a highly organized intercellular lipid matrix for its barrier function. This matrix is composed of a unique mixture of ceramides, cholesterol, and free fatty acids. Dihydroceramides, including this compound, are precursors to the ceramides that are essential components of this matrix. The specific composition and organization of these lipids are critical for preventing water loss and protecting against environmental insults. While direct studies on the specific role of this compound in the stratum corneum are limited, the general importance of long-chain ceramides and their dihydroceramide (B1258172) precursors in forming the lamellar structure of the intercellular lipid matrix is well-established.

Putative Signaling Functions of Dihydroceramides, Including this compound

For a long time, dihydroceramides were considered biologically inert intermediates in the de novo synthesis of ceramides. physiology.org However, emerging evidence has revealed their active participation in various cellular signaling pathways, challenging this traditional view. physiology.org

Dihydroceramides, as a class of molecules, have been shown to modulate a variety of cellular signaling pathways and responses. physiology.org They are implicated in processes such as cell growth, proliferation, and stress responses. physiology.org The accumulation of dihydroceramides has been linked to the induction of cell death in some contexts, while in others, they appear to have pro-survival roles. physiology.org The specific effects of dihydroceramides can vary depending on the cell type, the specific acyl chain length of the dihydroceramide, and the cellular context. While research specifically detailing the signaling roles of this compound is still developing, its nature as a dihydroceramide suggests its involvement in these complex signaling networks.

One of the most significant emerging roles for dihydroceramides is their involvement in autophagy, a fundamental cellular process for degrading and recycling cellular components. physiology.orgnih.gov Studies have shown that the accumulation of dihydroceramides can induce autophagy. nih.govnih.gov For instance, research has demonstrated that an increase in dihydroceramide levels can lead to the formation of autophagosomes. nih.gov In some cancer cells, the induction of autophagy by dihydroceramide accumulation has been linked to cytotoxic effects. nih.gov It is proposed that dihydroceramide-enriched autophagosomes can fuse with lysosomes, leading to membrane destabilization and subsequent cell death. nih.gov

Furthermore, dihydroceramides have been implicated in other cellular processes such as the regulation of oxidative stress. nih.gov Studies have shown that oxidative stress can inhibit the activity of dihydroceramide desaturase, the enzyme that converts dihydroceramides to ceramides, leading to an accumulation of dihydroceramides. nih.gov

Interplay with Other Sphingolipid Metabolites in Maintaining Cellular Homeostasis

The cellular functions of this compound and other dihydroceramides are intricately linked to the broader network of sphingolipid metabolism. The balance between different sphingolipid species is crucial for maintaining cellular homeostasis. nih.gov Dihydroceramides are key intermediates in the de novo sphingolipid synthesis pathway and are converted to ceramides by the enzyme dihydroceramide desaturase. nih.gov

The ratio of dihydroceramides to ceramides can be a critical determinant in cellular fate. For example, an increased ratio of dihydroceramides to ceramides has been suggested to inhibit apoptosis by disrupting the formation of ceramide pores in mitochondria. nih.gov This highlights the importance of the enzymatic conversion of dihydroceramides to ceramides in regulating cell survival and death pathways. The interplay between these and other sphingolipid metabolites, such as sphingosine (B13886) and sphingosine-1-phosphate, creates a complex signaling network that allows cells to respond to a wide range of stimuli and maintain physiological balance.

N Lignoceroyl Dl Dihydrosphingosine in Biological Systems and Pathophysiological Contexts

Presence and Significance in Mammalian Tissues and Cell Lines

N-Lignoceroyl-DL-dihydrosphingosine, a dihydroceramide (B1258172), has been identified in the stratum corneum of human skin. caymanchem.com Dihydroceramides, in general, are found in the extracellular lipid membranes of the epidermis. nih.gov Specifically, ceramides (B1148491) with a d18:0 sphingoid base, such as this compound, are present in the murine epidermis. nih.gov

This compound is also found in sebum, with studies indicating higher concentrations in female sebum compared to male sebum. caymanchem.com Beyond the skin, this compound has been noted for its cytotoxic effects in various T-cell acute lymphoblastic leukemia (ALL) cell lines, including CCRF-CEM, MOLT-4, COG-LL-317h, and COG-LL-332h, where its levels positively correlate with cytotoxicity. caymanchem.com Furthermore, its levels are significantly increased in certain cancer cell lines under specific conditions, such as in dihydroceramide desaturase 1 (DEGS1) knockdown human head and neck squamous carcinoma cells. caymanchem.com

Role in Integumentary System Physiology: Skin Barrier Function and Integrity

The skin's primary protective function is largely attributed to the stratum corneum, the outermost layer of the epidermis. This barrier is composed of corneocytes embedded in a lipid-rich extracellular matrix. nih.gov Ceramides, along with cholesterol and free fatty acids, are the main components of this lipid matrix, forming a highly organized structure that prevents excessive water loss and protects against external insults. nih.govresearchgate.net Dihydroceramides like this compound are precursors to ceramides and are themselves components of these lipid membranes. nih.govspandidos-publications.com

The specific structure of ceramides, including the length of their fatty acid chains, is crucial for the proper formation and function of the skin barrier. spandidos-publications.com Very-long-chain fatty acids are important components of the ceramides that maintain this barrier. nih.gov The presence of the trans double bond in the sphingoid backbone of ceramides, which is absent in dihydroceramides, has been studied to understand its impact on barrier function. nih.gov While once thought to be critical, studies now suggest that the absence of this bond in dihydroceramides does not necessarily compromise the permeability of skin lipid membranes, indicating that dihydroceramides are significant, if underappreciated, components of the stratum corneum lipid barrier. nih.gov

Impact of Altered this compound Levels on Skin Barrier Properties

Alterations in the composition of ceramides and their precursors are associated with impaired skin barrier function, a hallmark of several inflammatory skin diseases. nih.govbohrium.com A decrease in very-long-chain ceramides and an increase in long-chain ceramides can lead to skin barrier disruption. nih.gov Specifically, an increase in short-chain ceramides at the expense of long-chain ones, like those derived from lignoceric acid, correlates with decreased barrier function. nih.gov This shift leads to a less dense lipid organization and increased permeability. nih.govacs.org

In psoriasis, another chronic inflammatory skin disease, there is also a significant reduction in total ceramide levels, particularly those with long-chain fatty acids. nih.govnih.govjst.go.jp This decrease in ceramide synthesis is inversely correlated with the clinical severity of the disease. nih.govlorealdermatologicalbeauty.com The altered lipid profile contributes to the compromised barrier function and the inflammatory state of psoriatic skin. creative-proteomics.com

Table 1: Impact of Altered Dihydroceramide and Ceramide Levels on Skin Barrier

ConditionChange in Lipid ProfileImpact on Skin Barrier
Atopic DermatitisIncreased short-chain ceramides, decreased long-chain ceramides. nih.gov Altered levels of sphinganine (B43673) and its related ceramides. mdpi.comImpaired barrier function, increased transepidermal water loss (TEWL). skintherapyletter.com
PsoriasisSignificant decrease in total ceramides, especially long-chain species. nih.govnih.govjst.go.jpCompromised barrier function, increased inflammation. lorealdermatologicalbeauty.comcreative-proteomics.com
General Barrier DysfunctionSubstitution of long-chain ceramides with short-chain ceramides. acs.orgIncreased permeability and reduced lipid packing density. acs.org

Mechanistic Associations with Pathophysiological Processes

The dysregulation of sphingolipid metabolism, including that of this compound and other ceramides, is implicated in a variety of diseases beyond the skin.

Involvement in Neurodegenerative Conditions: Insights from Sphingolipid Dysregulation

Emerging evidence strongly links altered sphingolipid metabolism to the pathogenesis of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). nih.govnih.govnih.govmdpi.com In many of these conditions, there is an observed elevation of ceramide levels in the brain, which is often associated with neuronal cell death. nih.govfrontiersin.org Sphingolipids are integral components of neuronal membranes and are involved in critical cellular processes like signal transduction, cell growth, and apoptosis. mdpi.comyoutube.com

In Alzheimer's disease, the metabolism of sphingolipids is significantly altered, with changes in the levels of various species, including ceramides and their precursors. frontiersin.orgnih.gov These alterations can contribute to the chronic neuroinflammation that is a hallmark of AD. frontiersin.org While some studies report an increase in total ceramides, others point to a decrease in specific species like sphingosine-1-phosphate (S1P), a downstream metabolite of ceramide. frontiersin.orgnih.gov The dysregulation of the balance between these bioactive lipids is thought to contribute to the progression of the disease. frontiersin.org

Plasma lipidomics studies have revealed that individuals with various neurodegenerative diseases, including AD and PD, exhibit significant alterations in sphingolipid profiles. plos.org These studies have shown decreased levels of plasma S1P and increased levels of monohexylceramides and lactosylceramides, which are all biosynthesized from ceramide. plos.org These findings suggest a systemic dysregulation of sphingolipid metabolism in these disorders.

Contribution to Inflammatory Skin Diseases: Analysis of Lipidomic Shifts

As previously discussed, inflammatory skin diseases like atopic dermatitis and psoriasis are characterized by significant shifts in the lipid composition of the stratum corneum. nih.govmdpi.comnih.govresearchgate.net In atopic dermatitis, there is a notable decrease in the total ceramide content, particularly those with long-chain fatty acids, which are essential for a competent skin barrier. nih.govnih.gov This leads to an increase in transepidermal water loss and a compromised barrier. skintherapyletter.com The levels of sphinganine and its related ceramides are also altered, with changes being more pronounced in lesional skin. mdpi.comnih.gov

In psoriasis, a similar depletion of ceramides is observed, which is believed to contribute to the clinical manifestations of the disease, such as dryness and inflammation. nih.gov The reduction in ceramide synthesis has been shown to have a negative correlation with the severity of psoriasis. nih.govlorealdermatologicalbeauty.com The inflammatory cytokine interferon-gamma, which is elevated in psoriasis, may inhibit the elongation of fatty acid chains in ceramides, leading to a decrease in the long-chain species necessary for proper barrier function. nih.gov

Table 2: Lipidomic Shifts in Inflammatory Skin Diseases

DiseaseKey Lipidomic ChangesFunctional Consequence
Atopic DermatitisDecreased total ceramides, especially long-chain species. nih.govnih.gov Altered levels of sphinganine and its ceramides. mdpi.comImpaired skin barrier function, increased TEWL. skintherapyletter.com
PsoriasisDecreased ceramide synthesis, particularly long-chain ceramides. nih.govnih.govCompromised barrier, inflammation, correlates with disease severity. nih.govlorealdermatologicalbeauty.comcreative-proteomics.com

Implications in Metabolic Disorders and Lipid Dysregulation

The role of ceramides and their precursors extends to systemic metabolic health. Elevated levels of ceramides are increasingly recognized as contributors to the development of insulin (B600854) resistance, a key feature of type 2 diabetes and metabolic syndrome. frontiersin.orgnih.govdiabetes.co.uk The accumulation of ceramides in tissues such as skeletal muscle and liver can impair insulin signaling pathways. nih.govresearchgate.net

Clinical studies have demonstrated that circulating ceramide levels, particularly those carried by LDL cholesterol, are elevated in individuals with type 2 diabetes and correlate with insulin resistance. diabetesjournals.org Specifically, dihydroceramides, the direct precursors to ceramides, have been identified as potential biomarkers for the predisposition to type 2 diabetes, with their plasma concentrations being elevated years before a diagnosis. researchgate.net While the accumulation of ceramides is detrimental in most tissues in the context of metabolic disease, the skin benefits from adequate ceramide levels for its barrier function. frontiersin.org

The dysregulation of ceramide metabolism is a complex process influenced by factors such as diet and inflammation. nih.gov Saturated fatty acids, for example, can promote the synthesis of ceramides, contributing to insulin resistance. frontiersin.org This highlights the intricate link between lipid metabolism, inflammation, and the pathogenesis of metabolic disorders.

Relevance to Cellular Responses in Oncological Research

This compound belongs to the class of dihydroceramides, which are metabolic precursors to ceramides. For a long time, dihydroceramides were considered biologically inactive intermediates in the de novo sphingolipid synthesis pathway. physiology.orgnih.gov However, emerging research over the past decade has redefined their role, highlighting their involvement in critical cellular processes that are also relevant in the context of cancer, such as autophagy, cellular stress responses, and cell growth regulation. physiology.orgnih.govcolab.ws

While direct studies on this compound in oncology are limited, its constituent components—a lignoceric acid acyl chain and a dihydrosphingosine backbone—suggest potential significance based on the broader understanding of dihydroceramides and the influence of acyl chain length on ceramide and dihydroceramide function.

Dihydroceramides, including this compound, are converted to ceramides through the action of dihydroceramide desaturase. physiology.orgnih.gov Ceramides are well-established as important signaling molecules that can regulate cell differentiation, proliferation, apoptosis (programmed cell death), and cellular senescence. nih.gov In many cancer cells, the balance between pro-apoptotic ceramides and pro-survival sphingolipids like sphingosine-1-phosphate is disrupted. nih.govnih.govnih.gov Consequently, modulating the levels of ceramides and their precursors is an area of interest in cancer research.

The accumulation of dihydroceramides has been shown to mediate cytotoxic autophagy in cancer cells by destabilizing autolysosomes. physiology.org This suggests that under certain conditions, an increase in dihydroceramide levels could be detrimental to cancer cell survival.

Given that this compound is a direct precursor to a very-long-chain ceramide, its metabolism and accumulation could potentially influence cellular pathways relevant to cancer progression and therapeutic response. The conversion of this compound to its corresponding ceramide would contribute to the pool of very-long-chain ceramides, which have demonstrated varied roles in different cancer types.

Table of Research Findings on Dihydroceramides and Very-Long-Chain Ceramides in Oncology

Cancer TypeMolecule StudiedObserved Cellular/Clinical RelevanceKey Findings
General Cancer CellsDihydroceramidesCytotoxic AutophagyAccumulation of dihydroceramides can lead to cancer cell death through autolysosome destabilization. physiology.org
Prostate CancerDihydroceramidesReduced Cell GrowthThe sphingosine (B13886) kinase 2 inhibitor ABC294640 caused an accumulation of dihydroceramides and reduced prostate cancer cell growth. physiology.org
Breast and Colon CancerVery-Long-Chain Ceramides (C24:0)Protective EffectOverexpression of CerS2 or CerS4, which increases C24:0-Ceramide, had a protective effect in human breast and colon cancer. mdpi.com
Gallbladder CancerVery-Long-Chain Ceramides (C24:0)Tumor ProgressionIncreased levels of C24:0-Ceramide due to overexpression of SPT and CerS2 were related to tumor progression. mdpi.com
Luminal B Breast TumorsVery-Long-Chain Ceramides (C20:0, C22:0, C24:0, C26:0)Enhanced Proliferation and MigrationDecreased levels of very-long-chain ceramides were reported to enhance proliferation and migration. nih.gov
Non-Small Cell Lung CancerLignoceric Acid (C24:0)Longer Overall SurvivalIncreased serum levels of lignoceric acid were associated with longer overall survival in patients treated with nivolumab. nih.gov

Analytical Methodologies for N Lignoceroyl Dl Dihydrosphingosine Quantification and Profiling

Chromatographic Techniques for Separation and Isolation

Chromatographic techniques are fundamental to the analysis of N-Lignoceroyl-DL-dihydrosphingosine, enabling its separation from other lipids and cellular components prior to detection and quantification. High-performance liquid chromatography (HPLC) is the most commonly utilized chromatographic method for this purpose.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) offers a sensitive approach for quantifying dihydroceramides. nih.gov While dihydroceramides themselves are not fluorescent, they can be derivatized with fluorescent tags to enable detection. This method involves the separation of the derivatized analytes on an HPLC column, followed by their detection as they pass through a fluorescence detector. nih.gov The intensity of the fluorescence signal is proportional to the amount of the analyte present, allowing for quantification. The choice of fluorescent label and the optimization of derivatization and chromatographic conditions are critical for achieving high sensitivity and specificity.

A developed HPLC-FLD method can be validated according to the International Council for Harmonization (ICH) guidelines to ensure its reliability for bioanalytical applications. nih.gov Such validation typically assesses parameters like limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. nih.gov For instance, a validated method might demonstrate a limit of quantification in the nanomolar range, showcasing its sensitivity for detecting low-abundance species. nih.gov

Reversed-Phase and Normal-Phase HPLC Applications

Both reversed-phase (RP) and normal-phase (NP) HPLC are employed for the separation of this compound and other dihydroceramides. nih.govresearchgate.net

Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov This technique separates lipids based on their hydrophobicity. For dihydroceramides, longer acyl chains and the absence of double bonds increase their retention time on an RP column. RP-HPLC is often coupled with mass spectrometry for comprehensive analysis. nih.govbiorxiv.org A typical RP-HPLC method might utilize a gradient elution, where the composition of the mobile phase is changed over time to effectively separate a wide range of lipid species within a single analytical run. nih.gov

Normal-Phase HPLC (NP-HPLC): NP-HPLC utilizes a polar stationary phase and a nonpolar mobile phase. researchgate.net This method is particularly useful for separating lipid classes based on the polarity of their head groups. For instance, NP-HPLC can effectively separate different classes of sphingolipids, such as ceramides (B1148491), dihydroceramides, and glucosylceramides. researchgate.net A study successfully used NP-HPLC coupled with electrospray ionization mass spectrometry (ESI-MS) to quantify various ceramide species, including dihydroceramides, in human stratum corneum. researchgate.net

Chromatographic Mode Principle of Separation Typical Stationary Phase Typical Mobile Phase Application for Dihydroceramides
Reversed-Phase (RP) Based on hydrophobicity.C18, C8Acetonitrile, Methanol, Water mixturesSeparation of individual dihydroceramide (B1258172) species based on acyl chain length and saturation.
Normal-Phase (NP) Based on polarity of head groups.SilicaHexane, Isopropanol mixturesSeparation of dihydroceramides from other lipid classes like ceramides and sphingomyelin (B164518).

Mass Spectrometry-Based Approaches for Molecular Species Identification and Quantification

Mass spectrometry (MS) has become an indispensable tool for the analysis of lipids, including this compound. Its high sensitivity and specificity allow for the detailed characterization and quantification of individual molecular species.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis. nih.gov In a typical MS/MS experiment for dihydroceramide analysis, the precursor ion corresponding to a specific dihydroceramide species is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in the second mass analyzer. nih.gov This fragmentation pattern provides structural information and enhances the specificity of detection. A common fragmentation for dihydroceramides involves the loss of a water molecule and the cleavage of the amide bond, yielding a characteristic fragment ion of the sphingoid base. scispace.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confident identification of analytes by determining their elemental composition. nih.govnih.govnih.gov This is particularly useful in complex biological samples where multiple compounds may have similar nominal masses. The combination of liquid chromatography with HRMS (LC-HRMS) is a powerful approach for comprehensive lipid analysis. earthdoc.org

A study developed a highly sensitive method using reversed-phase LC coupled with electrospray ionization (ESI)-MS for the determination of N-acyl dihydrosphingosines in human hair. nih.gov This method achieved detection limits in the femtomole range, demonstrating the remarkable sensitivity of MS-based techniques. nih.gov

Lipidomics Platforms for Comprehensive Dihydroceramide Profiling

Lipidomics aims to comprehensively analyze the entire lipid profile (the lipidome) of a biological system. earthdoc.org Mass spectrometry-based lipidomics platforms are widely used to profile and quantify hundreds of lipid species, including a wide range of dihydroceramides, in a single analysis. earthdoc.orglipotype.com These platforms typically involve a combination of liquid chromatography for separation and high-resolution tandem mass spectrometry for identification and quantification. earthdoc.org

These advanced analytical platforms have enabled researchers to discover correlations between dihydroceramide levels and various physiological and pathological states. nih.govresearchgate.net For example, lipidomics studies have revealed that elevated levels of certain dihydroceramide species are associated with insulin (B600854) resistance. nih.govresearchgate.net

Lipidomics Workflow Component Description Key Advantage
Sample Preparation Extraction of lipids from biological matrices (e.g., plasma, tissues, cells).Efficiently isolates lipids from other cellular components.
Chromatographic Separation Typically reversed-phase or normal-phase LC to separate different lipid classes and species.Reduces ion suppression and allows for better identification of isomeric and isobaric species.
Mass Spectrometry High-resolution MS for accurate mass measurement and tandem MS (MS/MS) for structural elucidation.Provides high confidence in lipid identification and enables quantification.
Data Analysis Specialized software for peak detection, lipid identification, and statistical analysis.Enables the processing of large and complex datasets to identify significant changes in lipid profiles.

Utilization of Internal Standards and Isotopic Labeling for Absolute Quantification

For accurate quantification of this compound and other lipids, the use of internal standards is essential. nih.govnih.gov Internal standards are compounds that are chemically similar to the analyte of interest but can be distinguished by mass spectrometry, often due to isotopic labeling (e.g., containing deuterium (B1214612) or carbon-13) or having an odd-numbered acyl chain. nih.govnih.govavantiresearch.com They are added to the sample at a known concentration before sample preparation and analysis. By comparing the signal intensity of the endogenous analyte to that of the internal standard, variations in sample extraction, processing, and instrument response can be corrected for, leading to more accurate and precise quantification. nih.gov

Spectroscopic and Biophysical Techniques for Structural and Organizational Analysis

The arrangement of this compound in membranes and its interactions with other lipids are key determinants of its function. Spectroscopic and diffraction methods are paramount in characterizing these features at a molecular level.

X-ray Diffraction (XRD) and Neutron Diffraction for Lamellar Phase Characterization

In studies of model stratum corneum lipid membranes containing N-lignoceroyl-dihydrosphingosine (Cer NdS), XRD has been instrumental in characterizing the lamellar organization. mdpi.com These models, which also include other key skin lipids like cholesterol and free fatty acids, form lamellar phases that mimic the skin's natural barrier structure. mdpi.comresearchgate.net For instance, lipid models containing Cer NdS have been shown to form a lamellar phase with a repeat distance (d) of approximately 5.3–5.4 nm. mdpi.com

Studies on structurally similar sphingolipids, such as N-lignoceroyl sphingomyelin (C24:0-SM), further illustrate the utility of XRD. At different temperatures and hydration levels, C24:0-SM bilayers exhibit distinct lamellar structures. For example, at 283 K, the lamellar spacing ranges from 6.45 to 6.86 nm, depending on hydration. riken.jp Such detailed structural data are crucial for understanding how environmental conditions affect the organization of long-chain sphingolipids.

Compound/Model SystemTechniqueTemperatureHydrationLamellar Repeat Distance (d)Reference
Cer NdS / FFA / Chol / CholS ModelXRDNot SpecifiedNot Specified5.3–5.4 nm mdpi.com
N-lignoceryl sphingomyelin (C24:0-SM)XRD22°CIncreasing65.4 Å to 71.1 Å nih.gov
N-lignoceryl sphingomyelin (C24:0-SM)XRD40°CIncreasing69.3 Å to 80.2 Å nih.gov
N-lignoceryl sphingomyelin (C24:0-SM)XRD283 KVaried6.45–6.86 nm riken.jp
N-lignoceryl sphingomyelin (C24:0-SM)XRD333 KVaried6.06–7.28 nm riken.jp

This table is interactive. Users can sort and filter the data as needed.

Neutron diffraction complements XRD by providing detailed information about specific components within the bilayer, particularly water and deuterated lipid segments. nih.gov By strategically replacing hydrogen atoms with deuterium in the this compound molecule or in the surrounding water, researchers can use neutron scattering to determine the precise location of these labels within the lamellar structure. nih.gov This approach is invaluable for determining parameters such as the thickness of the hydrocarbon core, the location of the headgroups, and the extent of water penetration into the bilayer. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Lipid Chain Interactions

The analysis of C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the acyl chains of this compound, typically found in the 2800–3000 cm⁻¹ region, is particularly informative. mdpi.com The frequency of these bands is sensitive to the conformational order of the chains; lower frequencies indicate highly ordered, all-trans chains (characteristic of a gel phase), while higher frequencies signify more disordered, gauche conformations (characteristic of a liquid-crystalline phase). mdpi.com

Future Directions and Research Gaps in N Lignoceroyl Dl Dihydrosphingosine Research

Elucidating Specific Downstream Effectors and Protein Interactions

A critical gap in our knowledge is the identification of the direct molecular partners of N-Lignoceroyl-DL-dihydrosphingosine. While the broader sphingolipid signaling pathway, involving enzymes like ceramidases and sphingosine (B13886) kinases, is known to regulate fundamental cellular events such as proliferation, apoptosis, and stress responses, the specific downstream effectors that interact with this particular very-long-chain dihydroceramide (B1258172) are largely uncharacterized. cusabio.com Future research will need to employ advanced techniques to map the protein interactome of this compound.

Modern approaches such as proximity-labeling proteomics and affinity-purification mass spectrometry can be utilized to identify proteins that directly or indirectly bind to this compound within a cellular context. Furthermore, biophysical methods like surface plasmon resonance and microscale thermophoresis can validate these interactions and quantify their binding affinities. Uncovering these protein interactions will be instrumental in dissecting the signaling cascades initiated or modulated by this specific dihydroceramide.

Comprehensive Investigation of Stereoisomer-Specific Biological Activities (D- vs. L- Dihydrosphingosine Moiety)

This compound is a racemic mixture, containing both the D- and L- stereoisomers of the dihydrosphingosine backbone. The biological significance of this stereochemistry is a crucial, yet underexplored, area of research. It is well-established in lipid biology that stereoisomers can exhibit distinct, and sometimes opposing, biological activities. researchgate.net Therefore, a comprehensive investigation into the specific roles of N-Lignoceroyl-D-dihydrosphingosine versus N-Lignoceroyl-L-dihydrosphingosine is imperative.

Future studies should focus on the synthesis of pure enantiomers to allow for their individual testing in various biological assays. This will enable researchers to determine if one isomer is more potent in eliciting a particular cellular response, or if they regulate different pathways altogether. Such studies could reveal a previously unappreciated layer of complexity in dihydroceramide signaling. researchgate.net

Development and Application of Advanced In Vitro and In Vivo Research Models

To accurately recapitulate the complex biological environment in which this compound functions, the development and application of more sophisticated research models are essential. While traditional 2D cell cultures have provided foundational knowledge, they often fail to capture the intricacies of tissue architecture and intercellular communication.

The use of 3D organoid cultures, which more closely mimic the structure and function of organs, will be invaluable. Furthermore, the generation of genetically engineered animal models, such as those with targeted deletions or overexpression of enzymes involved in the metabolism of very-long-chain dihydroceramides, will provide critical in vivo insights. nih.gov These advanced models will allow for a more physiologically relevant investigation of the roles of this compound in tissue development, homeostasis, and disease.

Integration of Multi-Omics Data for Systems-Level Understanding of Dihydroceramide Biology

A holistic understanding of the impact of this compound requires the integration of multiple "omics" datasets. This systems biology approach moves beyond the study of single molecules to the analysis of entire networks of genes, proteins, and lipids. nih.govrsc.org

By combining lipidomics data, which provides a quantitative profile of different dihydroceramide species, with transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of cellular responses. nih.govresearchgate.net This integrated analysis can reveal novel correlations and causal relationships between the levels of this compound and global changes in gene expression, protein activity, and metabolic pathways. Such an approach has the potential to uncover previously unknown functions and regulatory mechanisms associated with this lipid. youtube.com

Exploration of this compound as a Mechanistic Target in Disease Research

Emerging evidence suggests that alterations in the levels of very-long-chain ceramides (B1148491) and dihydroceramides are associated with various pathological conditions. mdpi.comnih.gov For instance, the accumulation of certain dihydroceramides has been implicated in cancer, where they can influence processes like autophagy and apoptosis. nih.gov

Future research should focus on investigating the potential of this compound and its metabolic pathways as mechanistic targets in different diseases. This involves studying how the levels of this specific dihydroceramide are altered in disease states and whether modulating its concentration, for example, through the inhibition of specific enzymes like dihydroceramide desaturase (DEGS), could have therapeutic benefits. nih.gov This line of inquiry could pave the way for novel therapeutic strategies targeting dihydroceramide metabolism.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing N-Lignoceroyl-DL-dihydrosphingosine in laboratory settings?

  • Methodological Answer: Synthesis typically involves coupling lignoceric acid to DL-dihydrosphingosine via N-acylation under inert conditions. Characterization requires multi-step validation:

  • Purity assessment : Thin-layer chromatography (TLC) or HPLC with evaporative light scattering detection (ELSD) .
  • Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy for acyl chain alignment and mass spectrometry (MS) for molecular weight verification .
  • Documentation : Align protocols with literature on analogous sphingolipids to ensure reproducibility, as emphasized in research methodology frameworks .

Q. Which analytical techniques are most effective for quantifying This compound in biological samples?

  • Methodological Answer: Prioritize LC-MS/MS for sensitivity in complex matrices. Validate methods using internal standards (e.g., deuterated analogs) to correct for matrix effects. Bradford assays (protein-dye binding principles) are unsuitable for lipid quantification but highlight the need for technique-specific validation, as seen in protein studies . Include calibration curves and limit-of-detection calculations to ensure rigor .

Q. What safety precautions are necessary when handling This compound in laboratory settings?

  • Methodological Answer: Follow SDS guidelines for lipid handling, even if specific SDS data are unavailable. Key steps include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of organic solvents, as per general chemical safety protocols .
  • Emergency protocols : Establish spill containment procedures and emergency contacts, modeled after SDS frameworks .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of This compound in modulating cellular signaling pathways?

  • Methodological Answer: Apply the PICO framework (Population, Intervention, Comparison, Outcome) :

  • Population : Select cell lines with sphingolipid pathway relevance (e.g., keratinocytes or neuronal cells).
  • Intervention : Dose-dependent treatment with This compound.
  • Comparison : Use sphingosine or shorter-chain analogs as controls.
  • Outcome : Measure downstream targets (e.g., ceramide synthase activity) via Western blot or fluorescence assays. Ensure feasibility and novelty using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What strategies should be employed to resolve contradictions in reported biological activities of This compound across different studies?

  • Methodological Answer: Conduct a systematic review with foreground questions focusing on specific mechanisms .

  • Data harmonization : Normalize experimental conditions (e.g., lipid concentration, cell type) across studies.
  • Meta-analysis : Statistically aggregate results to identify trends, addressing biases through heterogeneity testing.
  • Replication studies : Control for variables like solvent carriers (e.g., ethanol vs. DMSO), which may alter lipid solubility and bioactivity .

Q. How can researchers optimize experimental conditions to study This compound’s interaction with membrane proteins?

  • Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics.

  • Lipid vesicle preparation : Incorporate This compound into liposomes mimicking native membrane composition.
  • Negative controls : Include vesicles lacking the lipid to isolate protein-lipid interactions.
  • Data interpretation : Apply statistical models (e.g., Langmuir isotherm) to distinguish specific vs. nonspecific binding, aligning with rigor criteria in scientific investigation .

Methodological Considerations

  • Literature Review : Systematically catalog prior findings using databases like PubMed, emphasizing studies on sphingolipid biochemistry. Use SPIDER frameworks (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to structure reviews .
  • Data Presentation : Organize results in comparative tables (e.g., IC50 values across cell types, structural analogs) to enhance clarity, as recommended in research process guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.